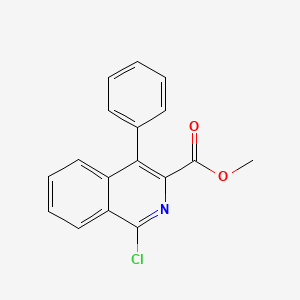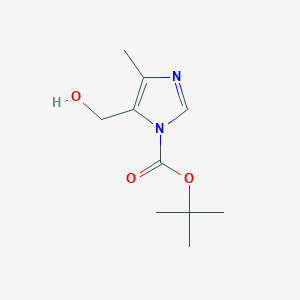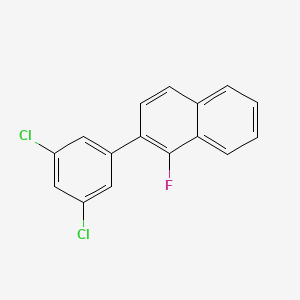
5,7-Dichloroquinolin-8-yl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dichloroquinolin-8-yl methanesulfonate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is derived from quinoline, a heterocyclic aromatic organic compound, and is characterized by the presence of two chlorine atoms at positions 5 and 7, and a methanesulfonate group at position 8.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloroquinolin-8-yl methanesulfonate typically involves the chlorination of quinolin-8-ol followed by sulfonation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like methanesulfonyl chloride. The process is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Quality control measures are implemented to ensure the product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
5,7-Dichloroquinolin-8-yl methanesulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolin-8-one derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reducing agents used.
Substitution: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications.
科学的研究の応用
5,7-Dichloroquinolin-8-yl methanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5,7-Dichloroquinolin-8-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
類似化合物との比較
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: Similar in structure but lacks the methanesulfonate group.
5,7-Diiodo-8-hydroxyquinoline: Contains iodine atoms instead of chlorine.
Clioquinol: A related compound with similar biological activities.
Uniqueness
5,7-Dichloroquinolin-8-yl methanesulfonate is unique due to the presence of the methanesulfonate group, which enhances its solubility and reactivity compared to other similar compounds. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
27092-50-8 |
|---|---|
分子式 |
C10H7Cl2NO3S |
分子量 |
292.14 g/mol |
IUPAC名 |
(5,7-dichloroquinolin-8-yl) methanesulfonate |
InChI |
InChI=1S/C10H7Cl2NO3S/c1-17(14,15)16-10-8(12)5-7(11)6-3-2-4-13-9(6)10/h2-5H,1H3 |
InChIキー |
VRFBMTMETKYFFG-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OC1=C(C=C(C2=C1N=CC=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-(2-Chloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B11835266.png)




![2-(Methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11835289.png)
![Ethyl {1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-yl}carbamate](/img/structure/B11835292.png)
![Acetamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B11835304.png)


![(2S,4S,5S,6R)-11-methyl-5-trimethylsilyloxy-4-(trimethylsilyloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B11835320.png)



